3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanenitrile
Description
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c12-4-1-7-17(13,14)9-2-3-10-11(8-9)16-6-5-15-10/h2-3,8H,1,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFDISLFXPCDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanenitrile typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Propanenitrile Chain: The final step involves the reaction of the sulfonylated benzodioxine with a nitrile-containing reagent under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted benzodioxine derivatives.
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzodioxine ring may contribute to binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
- 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride
Uniqueness: 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanenitrile is unique due to the combination of its benzodioxine ring, sulfonyl group, and propanenitrile chain. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanenitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include a benzodioxine moiety and a sulfonyl group. The molecular formula is with a molecular weight of 284.28 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₆S |
| Molecular Weight | 284.28 g/mol |
| IUPAC Name | This compound |
| Solubility in Water | Low (0.16 mg/mL) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : The compound demonstrates significant inhibitory effects against bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
- Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Studies
In a study evaluating the antimicrobial properties of related benzodioxine compounds, this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL.
Anti-inflammatory Activity
A recent investigation into the anti-inflammatory effects found that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. The results indicated a reduction in TNF-alpha and IL-6 levels when treated with the compound at concentrations ranging from 10 to 50 µM.
Cytotoxicity Assays
In vitro cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced cell death with an IC50 value of approximately 25 µM. These findings suggest that it may inhibit tumor growth by promoting apoptosis.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the effectiveness of a formulation containing this compound against skin infections caused by resistant strains of bacteria. Results showed a significant reduction in infection rates compared to standard treatments. -
Case Study on Anti-inflammatory Effects :
In a preclinical model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain scores compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated joints.
Q & A
Q. What are the recommended synthetic routes for 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanenitrile, and how can reaction conditions be optimized?
The synthesis of sulfonyl-containing benzodioxane derivatives typically involves sequential functionalization. A common approach includes:
- Sulfonation : Reacting 2,3-dihydro-1,4-benzodioxine with chlorosulfonic acid to introduce the sulfonyl group .
- Nitrile Formation : Coupling the sulfonyl intermediate with propanenitrile via nucleophilic substitution, often using a base like triethylamine or NaH in anhydrous solvents (e.g., DMF or dichloromethane) .
Optimization focuses on controlling reaction temperature (0–25°C to avoid side reactions) and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to propanenitrile derivative). Purity is enhanced by column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. How should researchers validate the identity and purity of this compound during initial characterization?
Use a multi-technique approach:
- Spectroscopic Analysis :
- NMR : Confirm the benzodioxane ring (δ 4.2–4.4 ppm for –O–CH2–O–) and sulfonyl group (δ 7.5–8.0 ppm for aromatic protons adjacent to –SO2–) .
- IR : Identify –SO2– (asymmetric stretch ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and nitrile (C≡N stretch ~2240 cm⁻¹) .
- Chromatography :
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the expected structure .
Advanced Research Questions
Q. What experimental strategies are suitable for investigating the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Prioritize targets based on structural analogs (e.g., benzodioxane-sulfonamide derivatives with reported activity against inflammatory pathways) .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (KD, kon/koff) .
- Functional Assays : For enzyme targets, use fluorogenic substrates (e.g., ATPase assays) to quantify inhibition potency (IC50). Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .
Q. How can researchers address discrepancies in activity data across different assay systems?
- Assay Validation :
- Metabolic Stability : Assess compound stability in assay buffers (e.g., pH 7.4 PBS) and liver microsomes to identify degradation products that may skew results .
- Data Normalization : Use Z’-factor analysis to evaluate assay robustness and exclude outlier datasets .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
- Analog Synthesis : Design derivatives with modifications to the benzodioxane ring (e.g., halogenation), sulfonyl group (e.g., –SO2NH2), or nitrile (e.g., replacement with carboxylic acid). Use parallel synthesis for efficiency .
- Pharmacophore Mapping : Generate 3D-QSAR models (e.g., CoMFA) using activity data from analogs to identify critical steric/electronic features .
- Biological Profiling : Test analogs against a panel of related targets (e.g., sulfonamide-sensitive enzymes) to map selectivity .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Forced Degradation Studies :
- Hydrolytic Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Oxidative Stress : Expose to 0.3% H2O2 and analyze for sulfone oxidation byproducts .
- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light (1.2 million lux-hours) .
- Thermal Stability : Use TGA/DSC to determine decomposition temperature and hygroscopicity .
Analytical Challenges
Q. What advanced techniques are required to resolve co-eluting impurities in chromatographic analyses?
- 2D-LC : Couple two orthogonal columns (e.g., HILIC and reversed-phase) to separate polar vs. nonpolar impurities .
- High-Resolution MS : Employ Q-TOF or Orbitrap systems to differentiate isobaric impurities (e.g., sulfonic acid vs. sulfonamide derivatives) .
- Ion Mobility Spectrometry : Resolve conformers or isomers based on collision cross-section differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
